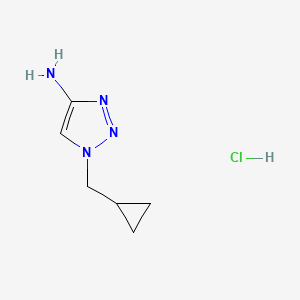

1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride

Description

Chemical Identity and Nomenclature

The compound’s systematic identity is defined by its IUPAC name, structural formula, and registry numbers:

Alternative names include 4-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazole hydrochloride and derivatives referenced in synthetic pathways . The hydrochloride salt enhances stability and solubility, making it preferable for experimental applications .

Structural Features and Functional Group Analysis

The compound’s architecture combines three key components:

- 1,2,3-Triazole Core : A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and hydrogen bonding .

- Cyclopropylmethyl Substituent : A strained cyclopropane ring fused to a methyl group, introducing steric and electronic effects .

- Amine Functional Group : A primary amine at the 4-position, which participates in nucleophilic reactions and salt formation .

Key Structural Data:

- Bond Angles : The triazole ring exhibits bond angles of ~106° (N1–N2–N3) and ~110° (C2–N3–C4), consistent with aromatic character .

- Tautomerism : The 1,2,3-triazole exists predominantly in the 1H-tautomeric form due to stabilization by the cyclopropylmethyl group .

- Crystallography : X-ray studies of analogs reveal planar triazole rings with dihedral angles of 5–10° relative to substituents .

Table 1: Comparative Structural Data of Triazole Derivatives

Historical Development and Discovery Timeline

The synthesis and application of 1-(cyclopropylmethyl)triazol-4-amine hydrochloride reflect advancements in triazole chemistry over the past two decades:

- 2001 : Early methodologies for triazole synthesis via alkylhydrazine cyclization were reported, laying groundwork for later derivatives .

- 2012 : Sonogashira coupling and click chemistry protocols enabled functionalization of triazole cores, including cyclopropylmethyl groups .

- 2015 : Patent filings highlighted 1-(cyclopropylmethyl)triazole derivatives as intermediates for kinase inhibitors, emphasizing their role in drug discovery .

- 2019 : Commercial availability of the hydrochloride salt (CAS 2344685-78-3) marked its adoption in high-throughput screening .

- 2022 : Structural analogs were investigated for antibacterial and antiviral properties, leveraging the cyclopropane ring’s bioisosteric potential .

Synthetic Milestones :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- Post-Functionalization :

- Amine group alkylation or acylation expands derivative libraries .

Properties

IUPAC Name |

1-(cyclopropylmethyl)triazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-6-4-10(9-8-6)3-5-1-2-5;/h4-5H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGITBUIJNJKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylmethylamine with triazole derivatives in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring .

Scientific Research Applications

Chemistry

In chemical research, 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. Triazole compounds are known to inhibit enzymes by binding to their active sites, which is significant for therapeutic applications.

Medicine

1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride shows promise in treating various diseases, including:

- Antimicrobial Activity : Research indicates effectiveness against multiple pathogens, including both Gram-positive and Gram-negative bacteria. For example, it exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin .

- Antifungal Activity : The triazole moiety is prominent in antifungal drugs, suggesting that this compound may inhibit fungal growth through similar mechanisms.

- Anticancer Activity : The compound's ability to inhibit specific kinases involved in cancer cell proliferation presents a promising avenue for cancer treatment. Notably, it targets Polo-like Kinase 1 (Plk1), which is often overexpressed in various cancers .

Case Study: Anticancer Efficacy

A study evaluated the effect of 1-(Cyclopropylmethyl)triazol-4-amine on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation. The findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Industry

In industrial applications, 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride is utilized in the development of new materials and as a catalyst in various processes. Its unique chemical properties enable advancements in material science, particularly in the synthesis of organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Triazole compounds are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The following table summarizes key structural analogs and their differences:

Pharmacological and Functional Insights

- Sigma Receptor Interactions : Compounds with cyclopropylmethyl groups, such as the sigma antagonist 1-(cyclopropylmethyl)-4-(2',4"-fluorophenyl)piperidine HBr, demonstrate activity in modulating dopamine release . This suggests that 1-(Cyclopropylmethyl)triazol-4-amine HCl may share similar receptor-binding profiles, though empirical studies are required.

- Solubility and Bioavailability : The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like 1-cyclopentyl-1H-triazol-3-amine HCl, which has a larger hydrophobic substituent .

- Synthetic Routes : Similar triazole derivatives are synthesized via cyclization reactions involving hydrazides and thiocyanates under acidic conditions (e.g., H₂SO₄) . The cyclopropylmethyl group could be introduced via alkylation of a triazole precursor.

Key Research Findings and Data Gaps

- Activity Prediction : Computational modeling could clarify interactions with sigma receptors or other targets.

- Synthetic Optimization : highlights methods for triazole synthesis, but specific protocols for the target compound need validation.

- Toxicity and Safety: No direct data are available; analogs like 1-ethyl-3-methylpyrazol-4-amine HCl () suggest low acute toxicity, but cyclopropyl groups may introduce metabolic instability.

Biological Activity

1-(Cyclopropylmethyl)triazol-4-amine; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(Cyclopropylmethyl)triazol-4-amine; hydrochloride features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropylmethyl group enhances its structural uniqueness, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClN₄ |

| Molecular Weight | 174.66 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

The mechanism of action for 1-(Cyclopropylmethyl)triazol-4-amine; hydrochloride primarily involves enzyme inhibition. Triazole compounds are known to bind to specific enzyme active sites, thereby inhibiting their activity. This property is significant in therapeutic contexts, particularly in targeting enzymes involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activities. Specific studies have highlighted the effectiveness of compounds similar to 1-(Cyclopropylmethyl)triazol-4-amine against various pathogens:

- Antifungal Activity : The triazole moiety is a common feature in antifungal drugs. Preliminary investigations suggest that 1-(Cyclopropylmethyl)triazol-4-amine may have similar properties, potentially inhibiting fungal growth through enzyme inhibition mechanisms .

- Antibacterial Activity : Studies have shown that triazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) lower than established antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

1-(Cyclopropylmethyl)triazol-4-amine; hydrochloride has been explored for its anticancer potential. The compound's ability to inhibit specific kinases involved in cell cycle regulation presents a promising avenue for cancer treatment:

- Targeting Polo-like Kinase 1 (Plk1) : Plk1 is often overexpressed in various cancers. Research has indicated that triazole-based compounds can act as inhibitors of Plk1, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study evaluated the effect of 1-(Cyclopropylmethyl)triazol-4-amine on human cancer cell lines. The results demonstrated:

- Inhibition of Cell Proliferation : The compound significantly reduced the viability of breast and ovarian cancer cell lines.

- Mechanisms of Action : It was found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Research Findings on Antimicrobial Activity

A comparative study assessed various triazole derivatives against multiple bacterial strains:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)triazol-4-amine | 0.125 - 2 | Effective against MRSA |

| Vancomycin | 0.68 | Reference antibiotic |

| Ciprofloxacin | 2.96 | Reference antibiotic |

The data indicate that 1-(Cyclopropylmethyl)triazol-4-amine exhibits comparable or superior activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)triazol-4-amine hydrochloride, and how can intermediates be characterized?

- Methodology : A two-step synthesis is common:

Alkylation : React 4-nitro-1H-triazole with bromomethylcyclopropane under basic conditions (e.g., K₂CO₃/DMF, 80°C) to yield 1-(cyclopropylmethyl)-4-nitro-1H-triazole.

Reduction : Reduce the nitro group using catalytic hydrogenation (H₂/Pd-C in ethanol) or SnCl₂/HCl to produce the amine, followed by HCl salt formation .

- Characterization : Use LC-MS (e.g., tR = 0.089 min, m/z = 138.2 [M+H]<sup>+</sup> for intermediates) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of 1-(cyclopropylmethyl)triazol-4-amine hydrochloride?

- Analytical Workflow :

- NMR : Key peaks include cyclopropylmethyl protons (δ 0.5–1.2 ppm) and triazole C-H (δ 7.8–8.2 ppm).

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥98% purity .

- Elemental Analysis : Confirm Cl<sup>−</sup> content via titration or ion chromatography .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for 1-(cyclopropylmethyl)triazol-4-amine hydrochloride under varying pH conditions?

- Stability Studies :

- Stress Testing : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C for 48 hours. Monitor degradation via HPLC.

- Findings : Hydrolysis of the cyclopropylmethyl group is accelerated under basic conditions, while the triazole ring remains stable. Store the compound at pH 4–6 .

Q. How does the cyclopropylmethyl group influence the compound’s bioactivity in receptor-binding assays?

- Design :

- Comparative Studies : Synthesize analogs (e.g., methyl, benzyl substituents) and test affinity for targets like opioid receptors or enzymes (e.g., kinases).

- Data Interpretation : Cyclopropylmethyl enhances metabolic stability and steric hindrance, reducing off-target interactions compared to bulkier groups .

Q. What computational methods predict the solubility and permeability of 1-(cyclopropylmethyl)triazol-4-amine hydrochloride?

- In Silico Tools :

- Solubility : Use Abraham descriptors or COSMO-RS models to estimate logS (e.g., predicted logS = −2.1 in water).

- Permeability : Apply the Lipinski Rule of Five; the compound’s low molecular weight (<250 g/mol) and moderate logP (~1.5) suggest good membrane penetration .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly in cyclopropylmethyl-substituted triazole derivatives?

- Critical Factors :

- Alkylation Efficiency : Steric hindrance from the cyclopropyl group reduces reaction rates. Optimize solvent polarity (e.g., DMF > THF) and temperature (70–90°C) .

- Reduction Side Reactions : Over-reduction of the triazole ring can occur with excess SnCl₂; use controlled stoichiometry (1.2 eq.) .

Q. How can researchers mitigate byproduct formation during HCl salt preparation?

- Protocol Refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.